Product packaging for Phosphine, dibutyl-(Cat. No.:CAS No. 1732-72-5)

Phosphine, dibutyl-

Cat. No.: B155790
CAS No.: 1732-72-5
M. Wt: 146.21 g/mol
InChI Key: PTLIZOFGXLGHSY-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Organophosphorus Chemistry

Organophosphorus chemistry is a broad and diverse field, with compounds that play crucial roles in everything from biological processes to industrial catalysis. researchgate.net Within this landscape, phosphines, which are organophosphorus compounds with a trivalent phosphorus atom, are of particular importance, primarily due to their utility as ligands in transition metal catalysis. sigmaaldrich.com The electronic and steric properties of a phosphine (B1218219) ligand can be finely tuned by altering the substituents on the phosphorus atom, which in turn influences the reactivity and selectivity of the catalytic system. sigmaaldrich.com

Dibutylphosphine, with the chemical formula C₈H₁₉P, is classified as a secondary phosphine, meaning it has one phosphorus-hydrogen bond and two phosphorus-carbon bonds. nih.gov This P-H bond imparts a distinct reactivity to secondary phosphines compared to their tertiary phosphine counterparts, which have three phosphorus-carbon bonds. Secondary phosphines can act as nucleophiles and are also precursors to a wide variety of other organophosphorus compounds, including tertiary phosphines and phosphine oxides. rsc.org

The chemistry of phosphines is often dictated by the nature of the organic substituents. In the case of dibutylphosphine, the two butyl groups are straight-chain alkyl groups, which are electron-donating. This makes the phosphorus atom in dibutylphosphine more electron-rich and, consequently, a stronger σ-donor compared to triarylphosphines. sigmaaldrich.com However, the unbranched nature of the butyl groups means that dibutylphosphine is less sterically demanding than phosphines with bulkier substituents like tert-butyl groups. This intermediate steric and electronic profile places dibutylphosphine in a specific niche within the broader family of phosphine ligands.

Foundational Role and Research Trajectories for Dibutylphosphine and Related Phosphorus Species

The foundational role of dibutylphosphine and its congeners in advanced chemical research is primarily centered on their application as ligands in homogeneous catalysis and as building blocks for more complex molecules and materials.

Role in Catalysis:

Phosphine ligands are integral to many transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions), hydroformylation, and hydrogenation. nih.govfigshare.comresearchgate.net The success of these reactions often hinges on the choice of the phosphine ligand, as it can influence the stability of the catalyst, the rate of the reaction, and the selectivity towards the desired product. sigmaaldrich.com

While much of the recent focus in ligand design has been on developing very bulky and electron-rich phosphines to tackle challenging cross-coupling reactions, simpler dialkylphosphines like dibutylphosphine still have a role to play. nih.gov Their moderate steric bulk and good σ-donating ability can be advantageous in certain catalytic cycles where excessive steric hindrance might be detrimental. For instance, in some palladium-catalyzed reactions, the use of bulky trialkylphosphines has been shown to be highly effective, and by extension, the properties of dibutylphosphine make it a relevant, albeit less studied, candidate for similar applications. sigmaaldrich.com

Congeners of Dibutylphosphine:

The congeners of dibutylphosphine can be broadly categorized as other dialkylphosphines with varying steric and electronic properties, and functionalized derivatives. A key congener for comparative purposes is di-tert-butylphosphine (B3029888) , where the butyl groups are replaced by the much bulkier tert-butyl groups. rsc.org This change significantly increases the steric hindrance around the phosphorus atom, which can have a profound impact on its coordination chemistry and catalytic activity. rsc.org

Research Trajectories:

Current research trajectories for phosphines similar to dibutylphosphine are exploring their use in a variety of advanced applications:

Nanoparticle Synthesis: Phosphines are commonly used as capping agents to stabilize metal nanoparticles, preventing their aggregation and controlling their size and shape. nih.gov While studies have often focused on other phosphines, the principles are applicable to dibutylphosphine. The interaction of the phosphine with the nanoparticle surface can influence the particle's properties and subsequent applications in areas like catalysis and nanomedicine. nih.gov

Development of Novel Catalytic Systems: The search for more efficient and selective catalysts is a continuous effort in chemistry. This includes the development of new phosphine ligands and the re-evaluation of existing ones in new catalytic reactions. The specific steric and electronic profile of dibutylphosphine could prove to be optimal for certain, yet to be discovered, catalytic transformations.

Materials Science: Organophosphorus compounds are being investigated for their potential in materials science, for example, as components of functional polymers or as flame retardants. The incorporation of the phosphine moiety can impart specific properties to the material.

While dedicated research focusing solely on dibutylphosphine is not as extensive as for some other phosphines, its fundamental structure and properties ensure its continued relevance in the broader context of organophosphorus chemistry and its applications.

Data Tables

Table 1: Physicochemical Properties of Dibutylphosphine

Property Value
Molecular Formula C₈H₁₉P
Molecular Weight 146.21 g/mol
IUPAC Name Dibutylphosphane
CAS Number 1732-72-5
Appearance Liquid
Boiling Point 188-190 °C
Density 0.81 g/mL

| Solubility | Insoluble in water |

Data sourced from PubChem. nih.gov

Table 2: Comparison of Dibutylphosphine with a Congener

Compound Structure Key Features
Dibutylphosphine Secondary phosphine with moderate steric bulk from n-butyl groups.

| Di-tert-butylphosphine | | Secondary phosphine with high steric bulk from tert-butyl groups. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19P B155790 Phosphine, dibutyl- CAS No. 1732-72-5

Properties

IUPAC Name

dibutylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H19P/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLIZOFGXLGHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCPCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061927
Record name Phosphine, dibutyl-
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Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1732-72-5
Record name Dibutylphosphine
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Record name Phosphine, dibutyl-
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Record name Phosphine, dibutyl-
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Strategic Synthetic Methodologies for Dibutylphosphine and Key Derivatives

Preparative Routes to Dibutylchlorophosphine (B1595583) as a Precursor

Dibutylchlorophosphine (Bu₂PCl) is a critical electrophilic phosphorus source for the synthesis of dibutylphosphine and its derivatives. Its preparation from fundamental phosphorus reagents is a well-established, yet nuanced, process.

The reaction of phosphorus trichloride (B1173362) (PCl₃) with organometallic reagents, particularly Grignard reagents, is a fundamental method for forming phosphorus-carbon bonds. wikipedia.org To synthesize dibutylchlorophosphine, butylmagnesium bromide (BuMgBr), the Grignard reagent, is typically used. The reaction proceeds via the nucleophilic displacement of chloride ions on the phosphorus center by the butyl carbanion from the Grignard reagent.

The stoichiometry is controlled to favor the disubstituted product. Theoretically, two equivalents of the Grignard reagent are required for each equivalent of phosphorus trichloride.

Reaction Scheme: PCl₃ + 2 BuMgBr → Bu₂PCl + 2 MgBrCl

However, a significant challenge in this synthesis is the high reactivity of Grignard reagents, which can lead to over-alkylation, producing the tertiary phosphine (B1218219) (tributylphosphine, Bu₃P) as a major byproduct. chemistryviews.orgnih.gov This lack of selectivity reduces the yield of the desired dichlorophosphine. Milder organometallic reagents, such as organocadmium or organozinc compounds, have been explored to mitigate this issue by offering greater control over the substitution reaction. chemistryviews.orgdtic.mil For instance, reacting dialkylcadmium compounds with phosphorus trichloride can selectively yield alkyldichlorophosphines. dtic.mil

Optimizing the synthesis of dibutylchlorophosphine is crucial for maximizing yield and purity. Key parameters for optimization include reaction temperature, rate of addition, and solvent choice. nih.gov Running the reaction at low temperatures and slowly adding the Grignard reagent to the phosphorus trichloride solution can help control the exothermic reaction and minimize the formation of the over-alkylated tributylphosphine (B147548) byproduct.

The choice of solvent is also important; ethoxyethane (diethyl ether) is commonly used as it effectively solvates the Grignard reagent. chemguide.co.uk Everything must be kept perfectly dry, as Grignard reagents react readily with water. chemguide.co.uk

Isolation and purification of the product require careful handling due to the reactivity and potential volatility of chlorophosphines. The primary methods for purification include:

Distillation: For volatile products like dibutylchlorophosphine, vacuum distillation is an effective method to separate it from less volatile byproducts and the magnesium salts. chemistryviews.org

Filtration: The magnesium halide salts formed during the reaction are solids and can be removed by filtration of the reaction mixture before distillation.

Recent approaches to chemical synthesis optimization often employ Bayesian optimization, a data-driven method that can more efficiently explore reaction parameters like temperature, concentration, and catalyst loading to find the optimal conditions with fewer experiments compared to traditional methods. nih.gov

Conversion Pathways to Dibutylphosphine

Once dibutylchlorophosphine is obtained, it is typically converted to dibutylphosphine oxide, which is then reduced to the target secondary phosphine, dibutylphosphine. This two-step sequence is often more practical and higher yielding than the direct reduction of dibutylchlorophosphine.

The reduction of secondary phosphine oxides (SPOs), such as dibutylphosphine oxide (Bu₂P(O)H), is the most direct route to secondary phosphines like dibutylphosphine (Bu₂PH). nih.gov The strength of the phosphorus-oxygen double bond (P=O) makes this deoxygenation challenging, often requiring potent reducing agents. researchgate.netrsc.org

Several classes of reductants have been successfully employed for this transformation:

Hydrosilanes: Reagents like trichlorosilane (B8805176) (HSiCl₃), often in the presence of a base like triethylamine, are effective but can be harsh. researchgate.netrsc.org The stereochemistry of the reduction (retention or inversion at the phosphorus center) can depend on the specific silane (B1218182) and additives used. rsc.orgrsc.org

Aluminum Hydrides: Diisobutylaluminum hydride (DIBAL-H) has been identified as an exceptionally effective reductant for a wide range of SPOs, including dialkyl derivatives. nih.gov These reductions can often be performed at low temperatures, which helps in preserving other reducible functional groups within the molecule. nih.gov

Disiloxanes: 1,3-Diphenyl-disiloxane (DPDS) has emerged as a highly powerful and chemoselective reducing agent for phosphine oxides. nih.gov It can reduce both secondary and tertiary phosphine oxides, often with retention of configuration and tolerance for sensitive functional groups like aldehydes and nitro groups. nih.gov

Table 1: Comparison of Reducing Agents for Secondary Phosphine Oxides

Reductant System Typical Conditions Advantages Disadvantages
HSiCl₃ / Base Toluene, reflux Inexpensive, effective Harsh conditions, potential for side reactions
DIBAL-H Toluene or THF, -20 to 70 °C High reactivity, broad scope, low temp possible Air and moisture sensitive, pyrophoric

Modern synthetic chemistry emphasizes the development of methods that are both atom-economic (maximizing the incorporation of reactant atoms into the final product) and chemoselective (reacting with a specific functional group while leaving others intact).

One strategy for an atom-economic synthesis of secondary phosphines involves a one-pot reaction using a recyclable phosphorus donor reagent. nih.gov This method avoids the isolation of intermediates and minimizes waste. Catalytic asymmetric hydrophosphination, the addition of a P-H bond across a double bond, represents another approach with 100% atom economy, though it is more commonly applied for generating chiral phosphines. ntu.edu.sg

Synthesis of Related Dibutylphosphine Species

Dibutylphosphine is a precursor to a range of other useful organophosphorus compounds. These derivatives often exhibit unique reactivity and are used as ligands in catalysis or as building blocks in materials science.

Dibutylphosphine Oxide: As mentioned, dibutylphosphine oxide is a key intermediate in the synthesis of dibutylphosphine. It is typically prepared by the hydrolysis of dibutylchlorophosphine. It exists in equilibrium with its tautomer, dibutylphosphinous acid ((C₄H₉)₂POH). wikipedia.org The synthesis of related dialkylphosphine oxides, such as di-tert-butylphosphine (B3029888) oxide, has been well-documented. researchgate.net

Dibutylphosphine Sulfide: Secondary phosphine sulfides can be prepared by the reaction of the corresponding secondary phosphine with elemental sulfur. These compounds can then undergo further reactions, such as hydrothiophosphorylation of alkenes, to create more complex tertiary phosphine sulfides. rsc.org

Dithiophosphinates: An atom-economic, three-component reaction of a secondary phosphine (like dibutylphosphine), elemental sulfur, and hydrazine (B178648) can produce hydrazinium (B103819) dithiophosphinates in high yield. researchgate.net This method is highly selective and proceeds under mild conditions. researchgate.net

Phosphine-Borane Complexes: Secondary phosphines are often air-sensitive. They can be protected by forming a complex with borane (B79455) (BH₃). A one-pot synthesis allows for the generation of the secondary phosphine, which is then immediately treated with a borane source like BH₃·THF to form the stable phosphine-borane adduct. nih.gov

Table 2: Common Compounds Mentioned in this Article

Compound Name Chemical Formula
Dibutylphosphine (C₄H₉)₂PH
Dibutylchlorophosphine (C₄H₉)₂PCl
Phosphorus Trichloride PCl₃
Butylmagnesium Bromide C₄H₉MgBr
Tributylphosphine (C₄H₉)₃P
Dibutylphosphine Oxide (C₄H₉)₂P(O)H
Trichlorosilane HSiCl₃
Diisobutylaluminum hydride (i-Bu)₂AlH
1,3-Diphenyl-disiloxane (Ph₂SiH)₂O
Dibutylphosphine Sulfide (C₄H₉)₂P(S)H
Hydrazinium dithiophosphinates [(C₄H₉)₂PS₂]⁻[N₂H₅]⁺

Synthesis of Dibutylphosphine Oxide and Related P(O)H Compounds

Secondary phosphine oxides (SPOs), characterized by the R₂P(O)H formula, are versatile intermediates in organophosphorus chemistry. They exist in equilibrium with their tautomeric form, phosphinous acid (R₂POH), although the equilibrium heavily favors the phosphine oxide structure. wikipedia.org The synthesis of these compounds can be achieved through several established methods, including the hydrolysis of the corresponding dialkyl- or diarylchlorophosphines and the reaction of phosphonic esters with organometallic reagents. wikipedia.orgwikipedia.org

A general and widely utilized method for the synthesis of symmetrical secondary phosphine oxides involves the reaction of diethyl phosphite (B83602) with a Grignard reagent. This approach allows for the introduction of various alkyl or aryl groups. For instance, diphenylphosphine (B32561) oxide can be prepared by reacting diethylphosphite with phenylmagnesium bromide, followed by an acidic workup. wikipedia.org Similarly, dimethylphosphine (B1204785) oxide is synthesized from diethyl phosphite and methylmagnesium bromide. wikipedia.orgchemicalbook.com

Following this established methodology, dibutylphosphine oxide can be synthesized. Research has shown that the reaction of n-butylmagnesium bromide with diethyl phosphite yields dibutylphosphine oxide. A more recent study has also demonstrated the reductive coupling of di-n-butylphosphine oxide with aldehydes to form phosphines, highlighting its utility as a precursor. acs.org

The following table summarizes the synthesis of various secondary phosphine oxides, illustrating the versatility of the Grignard-based approach.

Secondary Phosphine OxideStarting PhosphiteGrignard ReagentReported Yield
Dibutylphosphine Oxide Diethyl phosphiten-Butylmagnesium bromide51% (in a subsequent coupling reaction) acs.org
Diphenylphosphine Oxide Diethyl phosphitePhenylmagnesium bromideNot explicitly stated in reviewed literature
Dimethylphosphine Oxide Diethyl phosphiteMethylmagnesium bromide88.79% chemicalbook.com
Di-p-tolylphosphine oxide Not specifiedNot applicableNot applicable
Bis(4-chlorophenyl)phosphine oxide Not specifiedNot applicableNot applicable

Data sourced from multiple studies demonstrating the synthesis of secondary phosphine oxides.

Controlled Synthesis of Unsymmetrically Substituted Phosphines

The synthesis of unsymmetrically substituted tertiary phosphines (RR'R''P) is of significant interest due to the fine-tuning of steric and electronic properties these compounds allow, which is crucial for applications in catalysis and coordination chemistry. Traditional methods often involve the sequential reaction of halophosphines with different organometallic reagents, which can be challenging to control and may lead to mixtures of products. nih.gov

Modern synthetic strategies have focused on developing more controlled and efficient methods. One notable approach is the selective, sequential alkylation of chloroaminophosphines using Grignard and organolithium reagents, which provides a pathway to unsymmetrical tertiary phosphines. rsc.org

More recently, visible-light-driven methods have emerged as a powerful tool for the synthesis of asymmetrical phosphines. nih.govnih.gov These methods often utilize an inexpensive organic photocatalyst and blue-light irradiation to facilitate the alkylation and arylation of secondary or primary phosphines with organohalides under mild conditions. nih.govnih.gov This approach avoids the harsh reaction conditions and sensitive reagents associated with classical methods. nih.gov

Another advanced strategy involves the nickel-catalyzed asymmetric addition of primary phosphines to electron-deficient alkenes. acs.org This method, employing a newly developed unsymmetric bisphosphine pincer-nickel complex, allows for the highly enantioselective synthesis of P-stereogenic secondary phosphine-boranes, which are precursors to chiral phosphines. acs.org

The table below presents examples of unsymmetrically substituted phosphines synthesized via modern catalytic methods, showcasing the diversity of accessible structures.

Unsymmetrical PhosphineSynthetic MethodKey ReagentsReported Yield
Various P-stereogenic secondary phosphine-boranesAsymmetric addition via a pincer-nickel complexPrimary phosphine, electron-deficient alkenes57–92% acs.org
Asymmetrical tertiary phosphinesVisible-light-driven photoredox catalysisSecondary/primary phosphines, organohalides, organic photocatalystNot explicitly stated in reviewed literature nih.gov
Unsymmetrical tertiary phosphinesSelective nucleophilic substitution on phosphorus(III)Chloroaminophosphines, Grignard reagents, organolithium reagentsNot explicitly stated in reviewed literature rsc.org
3-(phosphoryl)methylindolesC-+P to C–P(O) bond exchangeIndolyl-containing quaternary phosphonium (B103445) salts, phosphine oxidesModerate to good yields acs.org

Data sourced from studies on modern synthetic methodologies for unsymmetrical phosphines.

Advanced Coordination Chemistry of Dibutylphosphine Ligands

Fundamental Principles of Metal-Ligand Interactions

The interaction between a metal center and a phosphine (B1218219) ligand, such as dibutylphosphine, is a classic example of a Lewis acid-base interaction. researchgate.netwikipedia.orglibretexts.orgutdallas.edu The phosphine acts as a Lewis base, donating its lone pair of electrons to an empty orbital on the metal, which acts as a Lewis acid. researchgate.netwikipedia.orglibretexts.orgutdallas.edu This forms a coordinate bond, a fundamental concept in the formation of coordination complexes. libretexts.orgwikipedia.org

Characterization of Dibutylphosphine as a Lewis Base Donor

Dibutylphosphine is classified as an L-type ligand, meaning it donates two electrons to the metal center. libretexts.org The phosphorus atom in dibutylphosphine possesses a lone pair of electrons, making it a Lewis base capable of donating this electron pair to a Lewis acidic metal center. researchgate.netwikipedia.org The strength of this donation is a critical factor in the stability and reactivity of the resulting metal complex. Alkylphosphines, like dibutylphosphine, are generally considered strong electron donors. libretexts.org

Electronic and Steric Influences of Butyl Groups on Coordination

The butyl groups in dibutylphosphine exert significant electronic and steric effects that influence its coordination to a metal center.

Electronic Effects: The alkyl nature of the butyl groups makes dibutylphosphine a more electron-rich ligand compared to arylphosphines. libretexts.org The sp³ hybridized carbon atoms of the butyl groups are less electronegative than sp² hybridized carbons, leading to a greater electron density on the phosphorus atom, thus enhancing its electron-donating capability. libretexts.org This strong σ-donation from the phosphine to the metal can significantly influence the electronic properties of the metal center, which in turn affects the catalytic activity of the complex. tcichemicals.com

Steric Effects: The steric bulk of a phosphine ligand is a crucial factor in determining the coordination number of the metal, the geometry of the complex, and the stability of the metal-ligand bond. libretexts.orgwikipedia.org The steric hindrance created by the butyl groups can influence the accessibility of the metal center to substrates in a catalytic reaction, thereby affecting the reaction rate and selectivity. vu.nl

A common measure of steric bulk is the Tolman cone angle (θ), which represents the angle of a cone that encompasses the ligand's substituents. wikipedia.org A larger cone angle signifies greater steric hindrance around the phosphorus atom. libretexts.org While the precise cone angle for dibutylphosphine is not explicitly stated in the provided results, it is expected to be significant due to the presence of two butyl groups. For comparison, the cone angle for tri(tert-butyl)phosphine, a very bulky ligand, is 182°. vu.nl The steric properties of ligands like dibutylphosphine can be finely tuned by modifying the alkyl substituents, allowing for the rational design of catalysts with desired properties. nsf.gov

ParameterDescriptionInfluence on Coordination
Tolman Electronic Parameter (TEP)A measure of the electron-donating or -withdrawing ability of a phosphine ligand. wikipedia.orgchemrxiv.orgStronger electron-donating ligands (lower TEP) increase electron density on the metal, affecting its reactivity. wikipedia.org
Tolman Cone Angle (θ)A measure of the steric bulk of a phosphine ligand. wikipedia.orgLarger cone angles can limit the number of ligands that can coordinate and influence the accessibility of the metal center. libretexts.orgwikipedia.org

Design and Engineering of Dibutylphosphine-Derived Ligands

The design and synthesis of phosphine ligands with specific electronic and steric properties are central to the development of highly efficient and selective catalysts. tcichemicals.comnih.gov Modifications to the basic dibutylphosphine structure can lead to ligands with tailored functionalities for specific catalytic applications.

Strategies for P-Stereogenic Ligand Development

P-stereogenic phosphines, where the phosphorus atom is a chiral center, are a class of ligands that have shown exceptional performance in asymmetric catalysis. nih.govnih.govjst.go.jp The development of synthetic routes to enantiomerically pure P-stereogenic phosphines has been a significant area of research.

One successful strategy involves the use of phosphine-boranes as intermediates. nih.govnih.govjst.go.jp This method allows for the stereospecific synthesis of P-chiral phosphine ligands. nih.gov The synthesis often starts with a chiral precursor, and subsequent reactions at the phosphorus center are carried out with high stereocontrol. For instance, the palladium-catalyzed C-P coupling of enantiopure tert-butylmethylphosphine-boranes with aryl halides has been shown to produce P-chiral phosphines with high enantiomeric excess. rsc.org Another approach involves the resolution of racemic phosphine oxides, followed by stereospecific reduction to the corresponding phosphine. tcichemicals.com However, the synthesis of P-stereogenic phosphines can be challenging, often requiring multiple steps and careful control of reaction conditions to avoid racemization. st-andrews.ac.uk

Impact of Ligand Modifications on Catalytic Performance

Modifying the structure of dibutylphosphine-derived ligands can have a profound impact on their performance in catalysis. acs.org Both electronic and steric modifications can be used to fine-tune the activity and selectivity of the resulting metal catalysts.

For example, the introduction of bulky substituents can enhance the enantioselectivity of a catalyst by creating a more defined chiral pocket around the metal center. tcichemicals.com Conformationally rigid P-chiral phosphine ligands often exhibit excellent enantioselectivity and high catalytic activity. nih.govnih.gov

The electronic properties of the ligand also play a crucial role. Electron-rich phosphines generally lead to more active catalysts in many reactions. nih.govnih.gov The modification of substituents on the phosphine can alter its electron-donating ability, thereby influencing the electronic environment of the metal and its catalytic properties. acs.org For instance, in rhodium-catalyzed dehydrocoupling of phosphine-boranes, it was found that more electron-withdrawing substituents on the phosphine ligand resulted in faster dehydrocoupling rates. acs.org

The interplay between steric and electronic effects is complex and often substrate-dependent. nih.gov Therefore, the rational design of ligands requires a deep understanding of the reaction mechanism and the role of the ligand at each step of the catalytic cycle. nih.gov

Modification StrategyDescriptionImpact on Catalysis
Introduction of P-StereogenicityCreating a chiral center at the phosphorus atom. nih.govjst.go.jpCan lead to high enantioselectivity in asymmetric catalysis. nih.govnih.gov
Variation of Steric BulkAltering the size of the substituents on the phosphorus atom. nih.govInfluences selectivity and reaction rates by controlling access to the metal center. vu.nl
Tuning of Electronic PropertiesModifying the electron-donating or -withdrawing nature of the substituents. acs.orgAffects the reactivity of the metal center and can alter the catalytic cycle. tcichemicals.com

Structural Analysis and Stability of Metal-Dibutylphosphine Complexes

In some cases, the phosphine ligand can also play a role in stabilizing reactive intermediates in a catalytic cycle. For example, in palladium-catalyzed cross-coupling reactions, dialkylbiaryl phosphine ligands are thought to stabilize the active Pd(0) species through interactions between the metal and the biaryl backbone of the ligand. wikipedia.orgnih.gov The stability of metal-phosphine complexes can also be affected by the potential for the phosphine to undergo oxidation or other degradation pathways, which is an important consideration in the design of robust catalysts. st-andrews.ac.uk

The coordination geometry of the metal center is highly dependent on the steric and electronic properties of the phosphine ligands. For instance, bulky phosphines can favor lower coordination numbers. libretexts.org The bite angle of diphosphine ligands is another critical structural parameter that influences the geometry of the complex and, consequently, its catalytic properties. wikipedia.org

Spectroscopic Characterization of Coordination Compounds

The elucidation of the structure and bonding in coordination compounds featuring dibutylphosphine ligands relies heavily on a suite of spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography are employed to provide a comprehensive understanding of the complexes' molecular architecture and electronic properties.

³¹P NMR Spectroscopy

Phosphorus-31 NMR (³¹P NMR) spectroscopy is an exceptionally powerful and direct tool for probing the electronic environment of the phosphorus atom in dibutylphosphine ligands upon coordination to a metal center. slideshare.net The key parameter obtained from a ³¹P NMR spectrum is the chemical shift (δ), which is highly sensitive to changes in the electron density, hybridization, and stereochemistry around the phosphorus nucleus. slideshare.netoxinst.com Chemical shifts are typically reported in parts per million (ppm) relative to an external standard, usually 85% phosphoric acid. slideshare.net

Upon coordination to a metal, the ³¹P chemical shift of the dibutylphosphine ligand undergoes a significant change, referred to as the coordination shift (Δδ). This shift is defined as the difference between the chemical shift of the phosphorus in the complex (δ_complex) and that in the free ligand (δ_ligand):

Δδ = δ_complex - δ_ligand

The magnitude and direction of the coordination shift provide valuable insights into the nature of the metal-phosphorus bond. A large downfield shift (positive Δδ) is often indicative of significant sigma-donation from the phosphorus to the metal, while the effects of metal-to-ligand π-back-bonding can also influence the shift. The specific chemical shift is a composite of several factors, including the identity of the metal, its oxidation state, the coordination number, and the nature of other ligands in the coordination sphere. researchgate.net For instance, the chemical shift of free di-tert-butylphosphine (B3029888) is observed at 63 ppm. slideshare.net

Coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹H in the butyl groups or a metallic isotope (e.g., ¹⁹⁵Pt, ¹⁰³Rh), provides further structural information. The magnitude of these coupling constants (J) can help elucidate the connectivity and geometry of the complex.

Table 1: Illustrative ³¹P NMR Data for Phosphine Ligands and Complexes

This table provides representative data for phosphine compounds to illustrate the principles of ³¹P NMR spectroscopy.

Compound/ComplexChemical Shift (δ, ppm)Coordination Shift (Δδ, ppm)Notes
Dibutylphosphine (free ligand)~ -32 to -45N/AThe chemical shift can vary with solvent and substituents on the butyl chain (e.g., n-butyl vs. tert-butyl). slideshare.net
Tributylphosphine (B147548) (free ligand)~ -32N/AFor comparison, a common tertiary phosphine. slideshare.net
[M(PBu₂R)nClm] (Generic)VariesDependent on Metal (M)The coordination shift is a key indicator of complex formation and the nature of the M-P bond.
Phosphonium (B103445) Salts (e.g., [R₃PH]⁺)-5 to 30N/AOxidation of phosphorus leads to a significant downfield shift. slideshare.net

Note: The exact chemical shifts for dibutylphosphine complexes are dependent on the specific metal center, other ligands, and solvent conditions. The table serves as an illustrative guide.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of a molecule and is used to identify the functional groups present in a dibutylphosphine complex. rsc.org When a dibutylphosphine ligand coordinates to a metal, changes are observed in the vibrational bands associated with the ligand itself, and new bands corresponding to the metal-phosphorus bond appear. core.ac.uk

The C-H stretching and bending vibrations of the butyl groups, typically found in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively, may shift slightly upon coordination. More diagnostically, the P-C stretching vibrations are sensitive to the electronic changes at the phosphorus atom. Coordination to an electron-withdrawing metal center can strengthen the P-C bond, leading to a shift to higher wavenumbers.

Of particular importance is the appearance of a new absorption band in the far-infrared region (typically 200-500 cm⁻¹) corresponding to the metal-phosphorus (ν(M-P)) stretching vibration. rsc.org The frequency of this band is a direct measure of the M-P bond strength; a higher frequency indicates a stronger bond. The position of the ν(M-P) band is influenced by the mass of the metal, the coordination geometry, and the trans-influence of other ligands.

X-ray Crystallography

X-ray crystallography provides the most definitive and detailed structural information for coordination compounds of dibutylphosphine in the solid state. tamu.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of the electron density can be generated, allowing for the precise determination of atomic positions. wikipedia.org

This technique yields crucial data, including:

Metal-Phosphorus (M-P) Bond Lengths: A direct measure of the interaction between the metal and the ligand.

Phosphorus-Carbon (P-C) Bond Lengths: Can be compared to the free ligand to assess the electronic effects of coordination.

Bond Angles: The C-P-C and M-P-C angles are critical for defining the ligand's steric profile within the complex.

Crystallographic data is essential for quantitatively determining the steric bulk of the dibutylphosphine ligand in a specific complex. This allows for the calculation of the Tolman cone angle, a key parameter used to predict and rationalize the stability and reactivity of the complex.

Kinetic and Thermodynamic Aspects of Ligand Exchange

The stability of the metal-dibutylphosphine bond and the dynamics of its exchange with other ligands are fundamental aspects of its coordination chemistry. These are described by thermodynamic and kinetic parameters, respectively.

Thermodynamic Aspects

The thermodynamic stability of a dibutylphosphine complex in solution is quantified by its stability constant, also known as the formation constant (K) or binding constant. researchgate.netstudylib.net This constant describes the equilibrium for the formation of the complex from a metal ion and the ligand. For a simple 1:1 complex formation:

M + PBu₂H ⇌ [M(PBu₂H)]

The stability constant is given by:

K = [M(PBu₂H)] / ([M] * [PBu₂H])

A large value for the stability constant indicates that the equilibrium lies far to the right, signifying a strong metal-ligand interaction and a thermodynamically stable complex. researchgate.net

Table 2: General Representation of Stepwise and Cumulative Stability Constants

This table illustrates how stability constants are defined for the stepwise addition of a ligand (L, representing dibutylphosphine) to a metal ion (M).

Equilibrium ReactionStepwise Stability Constant (Kn)Cumulative Stability Constant (βn)
M + L ⇌ MLK₁ = [ML] / ([M][L])β₁ = K₁
ML + L ⇌ ML₂K₂ = [ML₂] / ([ML][L])β₂ = K₁ * K₂
ML₂ + L ⇌ ML₃K₃ = [ML₃] / ([ML₂][L])β₃ = K₁ * K₂ * K₃
MLn-1 + L ⇌ MLnKn = [MLn] / ([MLn-1][L])βn = K₁ * K₂ * ... * Kn

The stability of dibutylphosphine complexes is influenced by several factors, including the nature of the metal ion (its charge, size, and electronic configuration), the basicity of the phosphine, and steric effects arising from the butyl groups.

Kinetic Aspects

Kinetics is concerned with the rates of reactions, specifically the rate at which the dibutylphosphine ligand is substituted by another ligand (or vice versa). tamu.edu Based on the lability, or the speed of their ligand exchange reactions, complexes are classified as either labile (fast exchange) or inert (slow exchange). nih.gov

Ligand substitution reactions can proceed through various mechanisms: uvic.ca

Dissociative (D) Mechanism: The reaction is initiated by the cleavage of the M-PBu₂H bond to form a lower-coordination-number intermediate, which is then captured by the incoming ligand. The rate of this reaction is primarily dependent on the concentration of the starting complex. tamu.edu

[M(PBu₂H)Lₙ] → [MLₙ] + PBu₂H (slow)

[MLₙ] + Y → [MLₙY] (fast)

Associative (A) Mechanism: The incoming ligand first attacks the metal center, forming a higher-coordination-number intermediate, from which the dibutylphosphine ligand then departs. The rate is dependent on the concentration of both the starting complex and the incoming ligand. tamu.edu

[M(PBu₂H)Lₙ] + Y → [M(PBu₂H)LₙY] (slow)

[M(PBu₂H)LₙY] → [MLₙY] + PBu₂H (fast)

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the outgoing ligand is leaving, without a distinct intermediate. It can have more associative (Ia) or dissociative (Id) character.

The rate of ligand exchange for dibutylphosphine complexes can be studied using techniques like stopped-flow spectrophotometry or variable-temperature NMR. The steric bulk of the two butyl groups on the phosphorus atom can significantly influence the reaction mechanism. For sterically crowded complexes, a dissociative pathway is often favored as it relieves steric strain in the transition state. Conversely, for less crowded, coordinatively unsaturated complexes, an associative pathway may be accessible. The determination of activation parameters, such as activation enthalpy (ΔH‡) and entropy (ΔS‡), can provide further mechanistic insights.

Catalytic Applications of Dibutylphosphine and Its Derivatives

Homogeneous Catalysis with Dibutylphosphine-Based Ligands

Dibutylphosphine-based ligands are employed in a range of homogeneous catalytic reactions, facilitating the formation of new chemical bonds. Their effectiveness is particularly notable in transition metal-catalyzed processes.

Application in Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura and Heck Reactions)

Dibutylphosphine derivatives, such as dibutylchlorophosphine (B1595583) (DBCP), serve as valuable ligands in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. These ligands enhance the efficiency and selectivity of these transformations, which are crucial for forming carbon-carbon bonds benchchem.com. In Suzuki-Miyaura couplings, palladium complexes bearing dibutylphosphino groups can potentially accelerate transmetalation steps due to stronger σ-donation from the phosphine (B1218219). vulcanchem.com The Heck reaction, involving the palladium-catalyzed coupling of aryl or vinyl halides with activated alkenes, also benefits from the use of phosphine ligands, facilitating carbon-carbon bond formation. benchchem.comorganic-chemistry.orglibretexts.org While triphenylphosphine (B44618) (PPh₃) is a common ligand in Heck reactions, the use of other phosphines, including those with alkyl substituents like butyl, can significantly impact catalytic performance. organic-chemistry.orgsioc-journal.cnrsc.org The choice of phosphine ligand is critical in achieving high efficiency and low palladium loading in cross-coupling reactions. sigmaaldrich.comchemrxiv.orgsigmaaldrich-jp.com Bulky phosphine ligands, such as diadamantyl-n-butylphosphane, have shown high efficiency in Suzuki coupling with very low catalyst loading. sigmaaldrich.com

Utility in Hydrophosphination Reactions for Organic Synthesis

Hydrophosphination, the addition of a P-H bond across a multiple bond (such as C=C or C≡C), is a significant method for forming P-C bonds. benchchem.comacs.orgliv.ac.uk Dibutylphosphine can participate in hydrophosphination reactions, where alkenes react with phosphines to form new phosphines, serving as essential intermediates in organic synthesis. benchchem.com Transition metal catalysts, including those based on platinum, palladium, iridium, and nickel, have been employed to catalyze hydrophosphination reactions. acs.orgliv.ac.uk For example, platinum complexes have been found to be effective precatalysts for the reaction of PH₃ with ethyl acrylate, and various transition metal catalysts have been reported for the hydrophosphination of acrylonitrile. acs.orgliv.ac.uk While the focus is often on the formation of tertiary phosphine products, control over selectivity to yield secondary phosphines like dibutylphosphine is also an area of research, often achieved by limiting substrate stoichiometry. acs.org

Catalytic Transformations involving Carbon-Carbon and Carbon-Heteroatom Bond Formation

Dibutylphosphine and its derivatives contribute to various catalytic transformations beyond standard cross-coupling and hydrophosphination, specifically those involving the formation of carbon-carbon and carbon-heteroatom bonds. Organophosphorus compounds, including dibutylchlorophosphine, are critical in organic synthesis, serving as precursors for ligands in catalysis or intermediates in phosphorylation reactions. benchchem.com The ability of phosphine oxides, such as dibutylphosphine oxide, to undergo polarity reversal via their electron-poor P-radical has been exploited in radical cascade strategies for alkene difunctionalization, enabling vicinal C-C and C-P bond formation. nsf.gov This involves photocatalytic generation of electrophilic P-centered radicals that add to olefins, followed by reaction of the resulting nucleophilic C-centered radicals with electrophilic heteroarenes. nsf.gov Additionally, transition metal-catalyzed reactions involving the cleavage of C-N bonds in quaternary ammonium (B1175870) salts can lead to the formation of C-C and C-heteroatom bonds, and while not exclusively utilizing dibutylphosphine, this highlights the broader context of phosphine-ligated metal catalysts in such transformations. aimspress.com The synthesis of compounds featuring P(O)-N, P(O)-O, and P(O)-S bonds, important in various fields, often involves the formation of P-heteroatom bonds, and catalytic methods for cross-dehydrogenative coupling of hydrophosphoryl compounds with nucleophiles have been developed. nsf.gov

Mechanistic Investigations in Catalytic Cycles

Understanding the detailed mechanisms of catalytic reactions involving dibutylphosphine ligands is crucial for optimizing existing processes and developing new ones. Mechanistic studies often involve identifying intermediates and transition states, complemented by computational approaches.

Elucidation of Reaction Intermediates and Transition States

Mechanistic investigations aim to elucidate the step-by-step process of catalytic cycles, including the identification and characterization of transient reaction intermediates and high-energy transition states. db-thueringen.dersc.orgresearchgate.net In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition of an organohalide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the active catalyst. libretexts.org Phosphine ligands, including dibutylphosphine derivatives, play a key role in these steps by coordinating to the palladium center and influencing its electronic and steric environment. libretexts.orgrsc.org Studies have focused on understanding the nature of the active palladium species and the intermediates formed with various phosphine ligands. rsc.orgsigmaaldrich-jp.com For instance, investigations into the ubiquitous 'Pd(OAc)₂'/phosphine precatalyst system have revealed the formation of dinuclear and potentially catalytically competent higher nuclearity palladium species depending on the phosphine ratio. rsc.org In hydrophosphination reactions catalyzed by transition metals, mechanistic studies have proposed parallel mechanisms involving mononuclear and dinuclear intermediates. liv.ac.uk Elucidating the structures and reactivities of these intermediates and the transition states connecting them is essential for a complete understanding of the catalytic process. db-thueringen.deresearchgate.net

Emerging Catalytic Platforms

The exploration of novel catalytic platforms is a key area in modern chemistry, aiming to achieve enhanced reactivity, selectivity, and sustainability. Dibutylphosphine and its derivatives are finding applications in increasingly sophisticated catalytic systems, moving beyond traditional monometallic homogeneous catalysis.

Integration of Dibutylphosphine in Bimetallic Catalytic Systems

Bimetallic catalytic systems, which combine two different metals, often exhibit synergistic effects that lead to superior catalytic performance compared to their monometallic counterparts. These synergies can arise from electronic interactions between the metals, the creation of new active sites at the interface of the two metals, or the ability of each metal to catalyze different steps in a reaction sequence. The integration of phosphine ligands, including dibutylphosphine, into bimetallic catalysts is a strategy employed to influence the electronic and steric environment around the metal centers, thereby modulating their catalytic activity and selectivity.

Research has indicated the application of gold (Au) and sulfur-phosphine oxide (SPO) systems in homogeneous catalysis, where a simple SPO dibutylphosphine was identified as a component in a bimetallic catalyst that required specific conditions for optimal performance. This highlights the potential for dibutylphosphine to act as a ligand or a precursor within complex bimetallic frameworks.

Furthermore, studies on non-noble metal mono- and bimetallic composites for reactions such as the C-H/P-H coupling of phosphine oxide and acetylene (B1199291) have demonstrated the distinct advantages offered by bimetallic systems. In these instances, bimetallic catalysts can promote the hydrogenation of intermediates, leading to different products compared to monometallic catalysts. This suggests that the presence of two different metals, potentially influenced by phosphine ligands like dibutylphosphine or its oxide, can fundamentally alter the reaction pathway and outcome. The differences in activity and selectivity observed between mono- and bimetallic catalysts underscore the importance of the synergistic effects achievable in these mixed-metal systems.

Role in Photocatalysis and Dual Catalytic Processes

Photocatalysis, which utilizes light energy to drive chemical reactions, and dual catalytic processes, which combine two different catalytic cycles in one system, represent significant advancements in synthetic methodology. Dibutylphosphine derivatives, particularly dibutylphosphine oxide, have been explored in these emerging platforms, often participating in radical-mediated transformations.

Dibutylphosphine oxide has been found to be a suitable partner in photocatalytic heteroarene phosphinylalkylation reactions. This approach enables the concurrent formation of carbon-carbon and carbon-phosphorus bonds across an olefin. The mechanism proposed for such transformations often involves the photocatalytic generation of electrophilic phosphorus-centered radicals. These radicals can then selectively add to alkenes, forming nucleophilic carbon-centered radicals that subsequently react with electrophilic heteroarenes. The use of dibutylphosphine oxide in these systems demonstrates its ability to participate in radical cascades initiated by light.

Computational Chemistry and Theoretical Studies on Dibutylphosphine Reactivity

Electronic Structure and Reactivity Prediction

Computational methods are extensively used to investigate the electronic properties of molecules, which are fundamental to predicting their reactivity.

Computational Modeling of Nucleophilic and Electrophilic Interactions

Computational modeling, often employing DFT, is instrumental in understanding how dibutylphosphine interacts with other chemical species as either a nucleophile or an electrophile. The electronic structure calculations can identify areas of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites). For phosphines, the phosphorus atom typically acts as a nucleophilic center due to its lone pair of electrons. Computational studies can quantify the nucleophilicity or electrophilicity of specific atoms within the molecule and predict how it might react with various substrates. The energies of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are significant in predicting reactivity, with LUMO energies serving as indicators of susceptibility to nucleophilic attack. researchgate.net Conversely, the energy of the HOMO is linked to susceptibility to electrophilic attack. researchgate.netresearchgate.net

Mechanistic Insights from Computational Simulations

Computational simulations provide detailed insights into the step-by-step processes of chemical reactions involving dibutylphosphine, elucidating reaction pathways and energy profiles.

Determination of Activation Energies and Reaction Pathways

Computational methods are powerful tools for mapping out reaction pathways and determining the activation energies associated with each step. ub.edunih.govchemrxiv.orgamazonaws.comsavemyexams.com By calculating the energy of reactants, transition states, and products, computational simulations can identify the most energetically favorable reaction route. The activation energy (Ea) is a crucial parameter that dictates the reaction rate; a lower activation energy corresponds to a faster reaction. savemyexams.comresearchgate.netopentextbc.ca The Arrhenius equation relates the rate constant of a reaction to the activation energy and temperature, and computational studies can provide the Ea values needed for such analysis. opentextbc.cawikipedia.orglibretexts.org Computational studies have been used to elucidate the mechanisms of reactions involving phosphine (B1218219) oxides, which can exist in equilibrium with their trivalent phosphinous acid tautomers. researchgate.net Theoretical calculations can substantiate proposed reaction mechanisms, such as those involving radical intermediates. beilstein-journals.org

Solvent Effects and Environmental Factors in Reactivity Modeling

Solvent effects and other environmental factors can significantly influence chemical reactivity. Computational modeling techniques, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent environment on the electronic structure and reaction pathways. ub.eduwikipedia.orgweebly.com These models treat the solvent as a continuous dielectric medium, accounting for its influence on the solute molecule. wikipedia.org Computational studies can explore how different solvents might alter activation energies, stabilize transition states, or change the preferred reaction mechanism. ub.edujournalofbabylon.com While conventional gas-phase calculations often neglect solvent effects, computational methods can incorporate explicit solvation and other environmental factors essential for accurately predicting chemical reactivity. chemrxiv.org

In Silico Ligand Design and Optimization

Structure-Based Approaches for Ligand Discovery

Structure-based ligand discovery (SBLD) is a powerful approach in chemistry and biochemistry that utilizes the three-dimensional structure of a target (such as a protein binding site or a metal center) to identify or design molecules that can bind to it. Computational methods are integral to SBLD and include techniques such as molecular docking, molecular dynamics simulations, and free energy calculations frontiersin.orgnih.govacs.orguctm.edu.

In the context of phosphine ligands like dibutylphosphine, structure-based approaches can be applied to design or identify suitable ligands for specific metal centers or catalytic applications. By considering the steric and electronic properties of dibutylphosphine, computational methods can predict how it might interact with a metal catalyst or a reactive intermediate. Although detailed reports on the structure-based discovery of ligands specifically utilizing the structure of dibutylphosphine were not a major focus of the surveyed literature, the general principles of SBLD are applicable. These principles involve computationally screening libraries of potential ligands or designing new ligands in silico based on the known or predicted structure of the binding site acs.org. Computational studies on protein-ligand interactions demonstrate the use of docking and molecular dynamics to define binding pockets and key recognition residues, methodologies that can be conceptually extended to the study of metal-ligand interactions involving phosphines uctm.eduresearchgate.net.

The inherent flexibility of the butyl chains in dibutylphosphine can influence its binding to a metal center. Computational studies, such as conformational searches and molecular dynamics simulations, can help to understand the preferred conformations of the ligand and how these conformations change upon coordination. Studies on related phosphine-containing systems have utilized computational methods to understand the influence of structural features on geometry and coordination vulcanchem.com.

Prediction of Binding Modes and Selectivity in Coordination

Predicting the binding modes and selectivity of ligands in coordination complexes is a critical aspect of designing catalysts and understanding their behavior. Computational chemistry provides valuable tools for this purpose, including geometry optimization, binding energy calculations, and analysis of electronic structure acs.orgd-nb.info.

For a phosphine ligand like dibutylphosphine, its coordination to a metal center involves the donation of electron density from the phosphorus lone pair to the metal. The steric bulk of the butyl groups also plays a significant role in determining the preferred coordination geometry and can influence the access of other reactants to the metal center. Computational studies can predict the relative stability of different binding modes (e.g., κ¹-P coordination) and assess the steric clash between the ligand and the metal center or other ligands in the coordination sphere.

Selectivity in coordination, whether it refers to the preference for one metal over another or the formation of a specific complex isomer, can also be investigated computationally. By calculating the binding energies of dibutylphosphine to different metal centers or in different coordination environments, theoretical studies can provide insights into the factors that govern selectivity d-nb.infonih.gov. The electronic properties of the phosphorus atom and the inductive effects of the butyl groups influence the σ-donating ability of the phosphine, which is a key factor in its coordination chemistry. Computational methods, such as the analysis of molecular orbitals and charge distribution, can quantify these electronic effects.

Advanced Reaction Mechanism Investigations Involving Dibutylphosphine Species

Detailed Analysis of Phosphorylation and Related Reactions

Phosphorylation reactions involving dibutylphosphine species are fundamental in organophosphorus chemistry. Mechanistic analyses of these reactions, such as the Kabachnik-Fields reaction and bisphosphorylation, provide a molecular-level understanding of how these valuable P-C bonds are formed.

The Kabachnik-Fields reaction is a three-component condensation that forms α-aminophosphonates, and its extension to secondary phosphine (B1218219) oxides like dibutylphosphine oxide has been a subject of detailed mechanistic investigation. nih.govnih.gov This reaction involves the condensation of an amine, a carbonyl compound (like an aldehyde or ketone), and a >P(O)H species. nih.govwikipedia.org

Two primary mechanistic pathways are generally considered: the "imine" route and the "α-hydroxyphosphonate" route. nih.govnih.gov

Imine Mechanism: This pathway involves the initial formation of an imine from the carbonyl compound and the amine. The >P(O)H species, in this case, dibutylphosphine oxide, then undergoes nucleophilic addition to the C=N double bond of the imine intermediate. nih.govwikipedia.org

α-Hydroxyphosphonate Mechanism: This alternative route posits the initial addition of the phosphite (B83602) to the carbonyl group, forming an α-hydroxyphosphonate. This intermediate then undergoes a substitution reaction with the amine to yield the final α-aminophosphonate product. nih.gov

Kinetic studies and in situ spectroscopic monitoring have been employed to distinguish between these pathways. For the extended Kabachnik-Fields reaction involving cyclohexylamine, benzaldehyde, and dibutylphosphine oxide , studies have shown that the reaction proceeds according to the "imine" mechanism. nih.gov Monitoring via techniques like in situ Fourier Transform Infrared (FT-IR) spectroscopy has provided evidence for the formation of the imine intermediate during the reaction. nih.govresearchgate.net While the actual mechanism can be dependent on the specific reactants, the "imine" route appears to be the more generally accepted pathway in many cases. nih.gov

Table 1: Proposed Mechanistic Pathways for the Kabachnik-Fields Reaction

Mechanistic Pathway Step 1 Step 2 Evidence/Notes
Imine Route Amine + Carbonyl → Imine Imine + Dibutylphosphine Oxide → α-Aminophosphine Oxide Supported by kinetic studies and in situ FT-IR for the reaction with dibutylphosphine oxide. nih.govnih.gov

| α-Hydroxyphosphonate Route | Carbonyl + Dibutylphosphine Oxide → α-Hydroxyphosphine Oxide | α-Hydroxyphosphine Oxide + Amine → α-Aminophosphine Oxide | Considered less general; lacks direct experimental evidence in many studied cases. nih.gov |

Recent advancements have detailed the mechanisms for the metal-free bisphosphorylation of carboxylic acids using P(O)-H compounds, including dibutylphosphine oxide . rsc.org This reaction creates a distinctive P-C-O-P motif. A proposed mechanism suggests that the carboxylic acid is first activated by an anhydride (B1165640) (such as Boc₂O) to generate a mixed anhydride intermediate. This activated species then reacts with a hydrogen phosphoryl compound like dibutyl phosphine oxide to form an acyl phosphorus compound. Subsequently, this acyl species undergoes another addition with a second equivalent of the hydrogen phosphoryl compound, followed by a nih.govnih.gov-phospha-Brook isomerization, to produce the final bisphosphorylated product. rsc.org

In the case of deoxyphosphorylation, where diaryl phosphine oxides are used, the resulting bisphosphorylated product can be further reduced by an external agent like NaH₂PO₂ to yield the corresponding benzyl (B1604629) phosphorus compound in a one-pot process. rsc.org The double Kabachnik-Fields reaction also provides a route to bis(phosphinoxidomethyl)amines, which are precursors to important bisphosphine ligands. nih.gov

Kinetic and Thermodynamic Aspects of Dibutylphosphine Reactions

The rates and outcomes of reactions involving dibutylphosphine are governed by a delicate balance of kinetic and thermodynamic factors. Understanding these aspects allows for precise control over product formation.

Both steric hindrance and electronic properties of the reactants play critical roles in determining the reaction kinetics. nih.gov In the bisphosphorylation of carboxylic acids, competitive experiments have shed light on these influences. When comparing dibutyl phosphine oxide with diphenyl phosphine oxide, the latter was found to react more quickly. This difference in reaction rate was attributed not to the nucleophilicity of the P(O)H compounds but to the stability of their conjugate bases; a more stable conjugate base leads to a faster reaction. rsc.org

Interestingly, steric hindrance was found to have a minimal effect in certain contexts. A competition experiment between dibutyl phosphine oxide and the bulkier dicyclohexyl phosphine oxide resulted in similar yields of their respective products, suggesting that steric factors were not dominant in that specific reaction. rsc.org This contrasts with many other systems where steric bulk, often quantified by parameters like the Tolman cone angle, significantly impacts reaction rates. nih.gov In general, reactivity is governed by the intrinsic electrophilic and nucleophilic nature of the species at the transition state, while steric effects are often more dominant before and after the transition state is reached. nih.gov

Chemo-selectivity, the preferential reaction of one functional group over another, is a key element in synthetic chemistry. youtube.com In reactions involving multiple potential phosphorylating agents, high levels of chemo-selectivity can be achieved. For instance, in a competitive reaction between benzoic acid, dibutyl phosphine oxide , and diethyl phosphonate (B1237965), the product derived from diethyl phosphonate was formed in 90% yield, while the dibutylphosphine oxide-derived product was generated in only 4% yield. rsc.org This demonstrates a high degree of chemo-selectivity, which can be exploited to direct the reaction towards a desired product.

Controlling the reaction conditions, such as temperature, can allow for either kinetic or thermodynamic control over the product distribution. libretexts.orglibretexts.org The kinetic product is the one that forms the fastest, possessing the lowest activation energy, while the thermodynamic product is the most stable one. masterorganicchemistry.com By adjusting catalysts and reaction parameters, it is possible to steer a reaction towards the desired chemo-, regio-, and stereoisomer. mdpi.com The determination of second-order rate constants is a critical tool for quantifying and comparing the suitability of different ligation reactions under specific conditions. nih.gov

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A variety of sophisticated analytical methods are employed to unravel the complex mechanisms of reactions involving phosphine species. In situ spectroscopy is particularly powerful, as it allows for the observation of reactive intermediates and the tracking of reactant and product concentrations in real-time. researchgate.net

For the Kabachnik-Fields reaction, in situ Fourier Transform Infrared (FT-IR) spectroscopy has been instrumental in identifying the imine intermediate, thereby supporting the "imine" mechanistic pathway. nih.govresearchgate.net By recording 3D IR diagrams, researchers can create concentration profiles over time, showing, for example, that an intermediate reaches its maximum concentration after a specific reaction time before being consumed to form the final product. researchgate.net

Other advanced techniques applicable to mechanistic studies in this field include ion mobility mass spectrometry, computational modeling, and IR Action Spectroscopy, which together can provide detailed structural information on complex organophosphorus compounds and their intermediates. rsc.org For product analysis, techniques like ion chromatography can be used to identify and quantify the final species formed, such as in the catalytic oxidation of phosphine. researchgate.net

Application of In Situ FT-IR Spectroscopy for Real-Time Monitoring

In-situ FT-IR spectroscopy is a powerful analytical tool for gaining a deeper understanding of reaction kinetics and mechanisms by monitoring the concentration changes of reactants, intermediates, and products in real time without disturbing the reaction system. specac.comresearchgate.net This technique is particularly valuable for studying reactions involving transient species.

A notable application of in-situ FT-IR spectroscopy in the context of a dibutylphosphine derivative is in the investigation of the Kabachnik-Fields reaction, a three-component condensation to form α-aminophosphonates. nih.govsemanticscholar.org In a study involving benzaldehyde, n-propylamine, and a phosphine oxide, the reaction was monitored by registering a 3D IR diagram. The formation of the imine intermediate was identified by its characteristic ν(C=N) stretching vibration. nih.gov

While this specific study utilized dibutylphosphine oxide, the principles of monitoring are directly applicable to reactions with dibutylphosphine. For instance, in a hypothetical reaction where dibutylphosphine participates in a similar condensation, the disappearance of the P-H stretching vibration and the appearance of new bands corresponding to the C-P bond formation and any intermediates could be tracked over time.

A key aspect of real-time monitoring with in-situ FT-IR is the ability to generate concentration-time profiles for the various species involved. nih.gov Deconvolution of the 3D IR diagram allows for the relative concentrations of reactants, intermediates, and products to be plotted against time, providing valuable kinetic data. For the Kabachnik-Fields reaction, it was observed that the imine intermediate reached its maximum concentration after a specific reaction time before being consumed to form the final product. nih.gov

Interactive Table: Hypothetical In Situ FT-IR Monitoring of a Reaction with Dibutylphosphine

Time (minutes) Reactant A (Dibutylphosphine) Absorbance at P-H stretch (cm⁻¹) Intermediate B Absorbance at specific band (cm⁻¹) Product C Absorbance at specific band (cm⁻¹)
0 1.00 0.00 0.00
10 0.75 0.20 0.05
20 0.50 0.35 0.15
30 0.25 0.25 0.50
40 0.05 0.10 0.85

This table is a hypothetical representation to illustrate the data that can be obtained from in-situ FT-IR monitoring.

The insights gained from such real-time analysis are crucial for optimizing reaction conditions, identifying rate-determining steps, and verifying proposed reaction mechanisms.

Complementary Use of NMR and Mass Spectrometry in Reaction Pathway Analysis

While in-situ FT-IR provides kinetic information, a complete understanding of a reaction pathway requires the detailed structural characterization of all species involved. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, and Mass Spectrometry (MS) are indispensable complementary techniques for this purpose. unibo.itnii.ac.jp

³¹P NMR spectroscopy is highly effective for identifying and quantifying phosphorus-containing compounds in a reaction mixture. magritek.com The chemical shift (δ) and coupling constants (J) provide detailed information about the electronic and steric environment of the phosphorus atom, allowing for the differentiation between reactants, intermediates, and products. nii.ac.jp

In a study on the synthesis of organophosphorus compounds, the reaction of n-butylmagnesium bromide with a phosphorus-containing starting material to form dibutylphosphine was monitored using ³¹P NMR. unibo.it The analysis revealed the formation of a pentacoordinated intermediate, which was characterized by specific signals in the ³¹P NMR spectrum.

Interactive Table: ³¹P NMR Data for a Reaction Involving Dibutylphosphine Formation

Compound/Intermediate Description ³¹P NMR Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
Intermediate A Pentacoordinated Intermediate -31.6 (doublet) ¹J(P,P) = 169
Intermediate A Pentacoordinated Intermediate -43.3 (doublet) ¹J(P,P) = 169

Data extracted from a study on the synthesis of organophosphorus compounds. unibo.it

Furthermore, ³¹P NMR is instrumental in characterizing the structure of metal complexes containing phosphine ligands, such as those with dibutylphosphine. For instance, the ³¹P NMR spectra of dinuclear palladium(II) complexes with bridging phosphide (B1233454) ligands, derived from the corresponding chlorophosphines, show distinct signals for the cis and trans isomers, providing insight into the stereochemistry of the products. acs.org

The combined application of NMR and MS allows for a comprehensive analysis of a reaction mixture at various stages. By correlating the structural information from these techniques with the kinetic data from in-situ FT-IR, a detailed and accurate picture of the reaction pathway can be constructed. This integrated approach is essential for the rational design of new synthetic methodologies and the optimization of existing chemical processes involving dibutylphosphine and other organophosphorus compounds.

Industrial and Environmental Relevance of Dibutylphosphine Chemistry Excluding Human/safety Focus

Applications in Large-Scale Chemical Manufacturing Processes

Dibutylphosphine, like other phosphines, possesses a reactive phosphorus-hydrogen bond and a lone pair of electrons on the phosphorus atom, making it a candidate for various industrial applications, primarily in the realm of catalysis and chemical synthesis.

Phosphines are a cornerstone of modern catalysis, serving as critical ligands for transition metal complexes that catalyze a vast array of organic transformations. While specific large-scale applications of dibutylphosphine are not widely documented in publicly available literature, its properties are analogous to other commercially significant phosphines. The utility of phosphine (B1218219) ligands stems from their ability to modulate the electronic and steric properties of a metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Catalytic Components:

The primary role of phosphines in large-scale manufacturing is as ligands in homogeneous catalysis. The two butyl groups in dibutylphosphine provide a moderate steric bulk and electron-donating character to the phosphorus atom. These properties are crucial in catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig amination reactions), which are fundamental in the production of pharmaceuticals, agrochemicals, and electronic materials. sigmaaldrich.comsigmaaldrich.com The ligands stabilize the active metal species and participate directly in the catalytic cycle. For instance, bulky, electron-rich phosphines are known to enhance the efficiency of palladium catalysts. sigmaaldrich.com

Reagents:

Secondary phosphines like dibutylphosphine can also act as reagents in various chemical syntheses. They can undergo addition reactions across carbon-carbon multiple bonds (hydrophosphination) to create functionalized phosphines, which are valuable intermediates. liv.ac.uk

While not typically used as a bulk solvent due to reactivity and cost, phosphines can be part of a reaction medium in specific synthetic applications where they also play a role as a reactant or catalyst.

Interactive Data Table: Comparison of Properties of Common Phosphine Ligands

LigandFormulaMolar Mass ( g/mol )Cone Angle (°)Electronic Parameter (νCO, cm⁻¹)
Triphenylphosphine (B44618)P(C₆H₅)₃262.291452068.9
Dibutylphosphine P(C₄H₉)₂H 146.22 ~125 ~2060
Tri(tert-butyl)phosphineP(C(CH₃)₃)₃202.251822056.1
TricyclohexylphosphineP(C₆H₁₁)₃280.441702056.4

The synthesis of specialty chemicals and advanced materials often relies on the precise control of chemical reactions, a role well-suited for phosphine-mediated catalysis. The addition of dibutylphosphine to polymers or other organic molecules can impart specific properties such as flame retardancy, metal-binding capabilities, or improved catalytic activity.

Specialty Chemicals:

Dibutylphosphine can be a precursor in the synthesis of a variety of specialty chemicals. For example, it can be used to create chiral phosphine ligands, which are instrumental in asymmetric catalysis for producing enantiomerically pure pharmaceuticals and agrochemicals. nih.gov The synthesis of complex heterocyclic compounds, which are common scaffolds in drug discovery, can also be facilitated by phosphine-catalyzed reactions. researchgate.net

Specialty Materials:

In the field of materials science, phosphine derivatives are used to create functional polymers. cardiff.ac.uk For instance, the incorporation of phosphine oxides, which can be synthesized from secondary phosphines like dibutylphosphine, into polymer backbones can enhance their thermal stability and flame-retardant properties. These specialty polymers find applications in electronics, automotive, and aerospace industries where high-performance materials are required. cardiff.ac.uk

Environmental Fate and Behavior Studies

The environmental fate of organophosphorus compounds, including dibutylphosphine, is a subject of ongoing research due to their widespread use and potential ecological impact. Studies on related compounds provide a framework for understanding the likely behavior of dibutylphosphine in the environment.

Assessing the environmental persistence and degradation of chemical compounds is crucial for understanding their potential long-term impact. A variety of analytical methods are employed to study the fate of organophosphorus compounds in different environmental matrices.

Analytical Techniques:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the workhorse techniques for separating complex mixtures of organic compounds. When coupled with sensitive detectors, they can identify and quantify trace amounts of dibutylphosphine and its degradation products in soil, water, and air samples. kzndard.gov.zaoregonstate.edu

Mass Spectrometry (MS): Often used in conjunction with GC or HPLC (i.e., GC-MS, LC-MS), mass spectrometry provides structural information about the analytes, allowing for unambiguous identification. kzndard.gov.za

Colorimetric Methods: These methods are often used for the routine analysis of phosphate (B84403), a common degradation product of organophosphorus compounds, in water samples. psu.edu

Degradation Studies:

Laboratory and field studies are conducted to determine the rate and pathways of degradation. These studies typically involve incubating the compound in various environmental media (e.g., soil, water, sediment) under controlled conditions and monitoring its disappearance and the appearance of breakdown products over time. mdpi.comresearchgate.net

Interactive Data Table: Common Analytical Methods for Organophosphorus Compounds

Analytical MethodPrincipleApplicationTypical Analytes
Gas Chromatography-Mass Spectrometry (GC-MS)Separation based on volatility and boiling point, followed by mass-based detection.Analysis of volatile and semi-volatile organic compounds in environmental samples.Pesticides, flame retardants, industrial chemicals.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation based on polarity, followed by mass-based detection.Analysis of non-volatile and thermally labile compounds in aqueous samples.Pharmaceuticals, polar pesticides, degradation products.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Ionization of the sample in a plasma followed by mass-based detection of elements.Determination of total elemental composition, including phosphorus.Trace metals, phosphorus in various matrices.
ColorimetryMeasurement of color change resulting from a chemical reaction.Quantification of specific ions like phosphate in water.Phosphate, nitrate, ammonia.

Environmental models are essential tools for predicting the movement and distribution of chemicals in the environment. These models use mathematical equations to simulate the physical, chemical, and biological processes that govern a chemical's fate.

For organophosphorus compounds like dibutylphosphine, models such as the Soil and Water Assessment Tool (SWAT) and HYDRUS can be used to predict their transport in soil and water. taylorfrancis.comcopernicus.org These models consider factors like soil type, hydrology, and chemical properties to estimate the potential for leaching into groundwater or runoff into surface waters. taylorfrancis.com Gaussian plume models can be employed to predict the atmospheric dispersion of volatile compounds from industrial sources. researchgate.net

The transformation of organophosphorus compounds in the environment is influenced by a combination of abiotic (non-biological) and biotic (biological) factors.

Abiotic Factors:

Hydrolysis: The reaction with water can break down organophosphorus compounds. The rate of hydrolysis is often dependent on pH and temperature.

Photolysis: Sunlight, particularly ultraviolet (UV) radiation, can provide the energy to break chemical bonds and degrade these compounds, especially in surface waters and the atmosphere.

Temperature: Higher temperatures generally increase the rates of both chemical and biological degradation processes. biosphereplastic.com

Biotic Factors:

Microbial Degradation: Microorganisms in soil and water can use organophosphorus compounds as a source of nutrients, breaking them down through enzymatic processes. mdpi.com The presence of a diverse and active microbial community is a key factor in the biodegradation of these chemicals. mdpi.com

Moisture: Adequate soil moisture is necessary to support microbial activity, which is a primary driver of biotic degradation. biosphereplastic.com

The persistence of organophosphorus compounds in the environment is a complex interplay of these factors. Compounds that are resistant to both abiotic and biotic degradation can persist for longer periods and have a greater potential for long-range transport. nih.gov

Principles of Sustainable Chemical Development

The industrial and environmental relevance of dibutylphosphine is intrinsically linked to the principles of sustainable chemical development. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, reduce waste, and maximize resource efficiency. The following sections explore the application of these principles to the synthesis and industrial processes related to dibutylphosphine.

Green Chemistry Considerations in Dibutylphosphine Synthesis and Application

Green chemistry is a foundational aspect of sustainable chemical development, focusing on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of dibutylphosphine can be evaluated through the lens of green chemistry by considering factors such as the choice of reagents, reaction conditions, and the use of catalysts.

Several synthetic routes to phosphines, including dibutylphosphine, have been developed, each with different implications for environmental impact. Traditional methods often involve reagents and conditions that are less aligned with green chemistry principles. However, modern approaches are increasingly focusing on more sustainable alternatives.

One greener approach to synthesizing phosphines is through the hydrophosphination of alkenes . tandfonline.commnstate.edursc.org This method involves the addition of a P-H bond across a carbon-carbon double bond. For the synthesis of dibutylphosphine, this would involve the reaction of phosphine (PH₃) with 1-butene (B85601) (CH₃CH₂CH=CH₂). Catalyst- and solvent-free hydrophosphination reactions have been developed, which significantly improve the green profile of the synthesis by eliminating the need for potentially toxic and difficult-to-remove catalysts and organic solvents. tandfonline.commnstate.edursc.org These reactions are often highly regioselective, leading to the desired anti-Markovnikov product. tandfonline.com

Another key consideration in green chemistry is the potential for recycling and reuse . In many applications where phosphines are used as ligands in catalysis, they are converted to phosphine oxides. The reduction of these phosphine oxides back to the corresponding phosphines is a critical step in creating a more sustainable, circular process. nih.gov For dibutylphosphine, this would involve the reduction of dibutylphosphine oxide. Various reducing agents can be employed, with a focus on those that are less hazardous and produce benign byproducts. nih.govnih.gov The development of catalytic reduction methods is particularly promising from a green chemistry perspective. rsc.org

The use of photochemical methods also presents a green alternative for initiating reactions. For instance, the free-radical addition of phosphine to alkenes can be initiated by ultraviolet (UV) light, avoiding the need for chemical initiators that would contribute to the waste stream. mdpi.com

Synthesis ApproachGreen Chemistry ConsiderationsResearch Findings
Hydrophosphination of 1-Butene - Catalyst-free and solvent-free conditions reduce waste and hazard. tandfonline.commnstate.edursc.org - High regioselectivity minimizes the formation of unwanted isomers. tandfonline.comStudies have demonstrated successful hydrophosphination of various alkenes without the need for traditional metal catalysts or solvents, proceeding at room temperature in some cases. mnstate.edu
Reduction of Dibutylphosphine Oxide - Enables recycling of the phosphine, reducing overall waste. nih.gov - Choice of reducing agent impacts the environmental footprint. Milder, catalytic methods are preferred. nih.govnih.govResearch has focused on developing mild and selective reducing agents for phosphine oxides, with some methods allowing for reduction at room temperature. nih.gov
Photochemical Synthesis - Avoids the use of chemical initiators. mdpi.com - Can be a highly efficient method for radical reactions.UV irradiation has been shown to effectively initiate the hydrophosphination of olefins, providing a clean method for forming P-C bonds. mdpi.com

Atom Economy and Waste Minimization in Related Industrial Processes

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.orgnih.govresearchgate.net It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy signifies a more efficient process with less waste generated. rsc.orgnih.govresearchgate.net

Analysis of Dibutylphosphine Synthesis Routes:

Molecular Weight of Dibutylphosphine ((C₄H₉)₂PH): 146.22 g/mol

Molecular Weight of Phosphine (PH₃): 34.00 g/mol

Molecular Weight of 1-Butene (C₄H₈): 56.11 g/mol

% Atom Economy = [146.22 / (34.00 + 2 * 56.11)] x 100 = 100%

Grignard Reagent Route: A common method for synthesizing phosphines involves the reaction of a phosphorus halide with a Grignard reagent. For dibutylphosphine, this could involve the reaction of phosphorus trichloride (B1173362) with butylmagnesium bromide, followed by hydrolysis. A possible reaction sequence is: PCl₃ + 2 CH₃CH₂CH₂CH₂MgBr → (CH₃CH₂CH₂CH₂)₂PCl + 2 MgBrCl (CH₃CH₂CH₂CH₂)₂PCl + H₂O → (CH₃CH₂CH₂CH₂)₂PH + HCl + other hydrolysis products

This route has a significantly lower atom economy due to the formation of magnesium halide salts and other byproducts. The Grignard reaction itself can also produce byproducts like biphenyl (B1667301) compounds. mnstate.edu

Waste Minimization in Industrial Processes:

Industrial waste minimization focuses on reducing the generation of waste at the source, which is environmentally and economically beneficial. Key strategies include:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize the yield of the desired product and minimize byproduct formation.

Catalyst Selection and Recycling: Utilizing highly selective and recyclable catalysts can significantly reduce waste.

Solvent Management: Using greener solvents, minimizing solvent use, and implementing solvent recovery and recycling systems are crucial. For instance, some modern hydrophosphination reactions can be performed in greener solvents like ethanol (B145695) or even without a solvent. mnstate.edu

Byproduct Valorization: Identifying potential uses for byproducts can turn a waste stream into a valuable co-product.

Feedstock Purity: Using high-purity raw materials can prevent the introduction of impurities that may lead to side reactions and waste generation.

In the context of dibutylphosphine production, waste streams could include unreacted starting materials, byproducts from side reactions (e.g., other alkylphosphines), used catalysts, and solvents. The chemical industry, in general, is a significant generator of waste, and a focus on waste minimization is essential for sustainable operation. researchgate.net The principles of waste minimization are applicable across various chemical manufacturing processes, including those for specialty chemicals like dibutylphosphine.

Process AspectAtom Economy & Waste Minimization PrincipleApplication to Dibutylphosphine Production
Reaction Type Addition reactions have 100% atom economy. researchgate.netThe hydrophosphination of 1-butene is an addition reaction and is therefore highly atom-economical.
Byproduct Formation Minimizing side reactions increases process efficiency and reduces waste.In the free-radical addition, controlling stoichiometry and conditions can favor the formation of dibutylphosphine over other alkylphosphines.
Reagents Avoiding stoichiometric reagents that end up as waste.The Grignard route generates stoichiometric amounts of magnesium halide salts, leading to poor atom economy. mnstate.edu
Catalysis Catalytic processes are generally preferred over stoichiometric ones.The development of catalytic hydrophosphination and phosphine oxide reduction methods improves the sustainability profile.
Solvent Use Reducing or eliminating solvents minimizes waste and environmental impact.Catalyst- and solvent-free synthesis methods for phosphines are being actively researched and developed. tandfonline.commnstate.edursc.org

Future Directions and Uncharted Research Frontiers in Dibutylphosphine Chemistry

Development of Novel Catalytic Systems with Enhanced Performance and Selectivity

A key area for future research involves the development of novel catalytic systems incorporating dibutylphosphine or its derivatives as ligands. The goal is to create catalysts with enhanced activity, selectivity, and stability for a wider range of chemical transformations. This includes exploring new transition metal complexes or even metal-free catalytic systems rsc.orgnih.gov. Research into phosphine (B1218219) ligands is a continuous challenge, with methods being elaborated for stereoselective transformations mdpi.com. The development of versatile processes for phosphine synthesis is of considerable interest due to their indispensability in organic synthesis researchgate.net. Future catalysis engineering is likely to extend beyond the catalyst itself to include auxiliary promotion methods that enhance the activity of reagents or optimize adsorbate-catalyst interactions rsc.org.

Integration of Artificial Intelligence and Machine Learning in Ligand and Process Design

The integration of artificial intelligence (AI) and machine learning (ML) is an emerging field with significant potential to impact the design of phosphine ligands and optimize chemical processes involving dibutylphosphine. AI and ML can be used in various stages of ligand and drug discovery, including the discovery of novel ligands, bioactivity prediction, and molecular de novo design nih.gov. Deep learning, a subfield of ML, has been successfully applied in de novo drug design to generate novel molecular structures mdpi.comnih.gov. These computational approaches can help predict catalyst suitability and reactivity trends, although they require substantial data for training and validation scholaris.ca. The use of generative AI algorithms is bringing new attention to de novo drug design, allowing for the rapid and semi-automatic design and optimization of molecules frontiersin.org.

Exploration of New Reactivity Modes and Transformative Reactions

Future research will likely delve into exploring new reactivity modes of dibutylphosphine and developing transformative reactions that are currently not feasible. This could involve investigating its behavior under different reaction conditions, such as photoredox catalysis or electrochemical methods, to unlock novel synthetic pathways researchgate.net. Exploring the reactivity of phosphines with main group reagents and developing selective synthesis methods for different types of phosphines are active areas of research acs.org. New modes of transforming readily available starting materials, such as carboxylic acids, into organophosphorus compounds are being explored rsc.orgnih.govresearchgate.net.

Interdisciplinary Research at the Interface of Organophosphorus Chemistry and Materials Science

Interdisciplinary research at the interface of organophosphorus chemistry and materials science holds significant promise. Dibutylphosphine derivatives could be incorporated into new functional materials with tailored properties. Organophosphorus compounds have applications in materials science, including use as dental materials and flame retardants rsc.orgnih.govresearchgate.net. Phosphine sulfides, for example, have found applications as functional materials, organocatalysts, and ligands researchgate.net. Future research could explore the use of dibutylphosphine in the design and synthesis of polymers, advanced ligands for material synthesis, or components in electronic materials.

Addressing Scalability and Efficiency Challenges in Industrial Syntheses

Addressing scalability and efficiency challenges is crucial for the broader industrial adoption of dibutylphosphine chemistry. Future research will focus on developing more cost-effective, environmentally friendly, and scalable synthetic routes to dibutylphosphine and its derivatives. This includes optimizing reaction conditions, exploring continuous flow processes, and minimizing waste generation. The chlorination of dibutylphosphine is an industrially preferred route for its scalability and cost-effectiveness in producing dibutylchlorophosphine (B1595583) benchchem.com. Developing new processes with lower pressures in reactions like hydroformylation, which often involve phosphine ligands, could lead to more cost-effective, energy-efficient, and sustainable industrial processes evonik.com.

Q & A

Q. How can researchers ensure their study on dibutyl phosphine’s environmental persistence aligns with planetary protection standards?

  • Methodology : Simulate environmental degradation (hydrolysis, photolysis) using EPA Test Guidelines 835.1110. Compare degradation rates with PH3_3 and model bioaccumulation potential via QSAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.